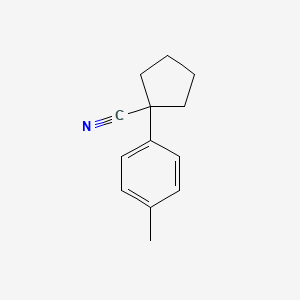

1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(4-methylphenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-11-4-6-12(7-5-11)13(10-14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHMJIFNCGSBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219031 | |

| Record name | 1-(4-Methylphenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68983-70-0 | |

| Record name | 1-(4-Methylphenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68983-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)cyclopentane-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068983700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68983-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)cyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(p-Tolyl)cyclopentanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS5W2DPR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its cyclopentane structure with a methylphenyl group and a cyano functional group. Its molecular formula is C12H13N, and it exhibits unique chemical reactivity that can be exploited in various biological applications.

Case Studies

- Anticonvulsant Activity : Research has indicated that derivatives of cyclopentane compounds exhibit anticonvulsant properties. A study identified several arylcycloalkylamines that demonstrated significant activity against seizures, suggesting that this compound may possess similar effects .

- Neuroprotective Properties : A study on arylcycloalkylamines highlighted their potential in treating neurodegenerative diseases due to their ability to protect neuronal cells from damage . This suggests that this compound could be further investigated for similar neuroprotective applications.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticonvulsant/neuroprotective | Enzyme inhibition and neuronal protection |

| Arylcycloalkylamine Derivatives | Anticonvulsant | Modulation of neurotransmitter release |

| Cyclopentane Derivatives | Neuroprotective | Inhibition of oxidative stress pathways |

Pharmacological Applications

The pharmacological potential of this compound includes:

- Drug Development : Its structural characteristics make it a candidate for the development of new therapeutic agents aimed at neurological disorders.

- Research Tool : Its ability to inhibit certain enzymatic pathways makes it useful in research settings for studying metabolic processes.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly as a neuroprotective agent. Research indicates that derivatives of cyclopentane-based compounds exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotective Properties

- A study demonstrated that arylcycloalkylamine derivatives, including those related to 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, showed promising results in protecting neuronal cells from oxidative stress and apoptosis .

Pharmacological Research

The compound's pharmacological profile is under investigation for various applications:

- Antidepressant Effects : Some studies suggest that compounds with similar structures may possess antidepressant properties through modulation of neurotransmitter systems .

- Pain Management : The analgesic properties of related compounds indicate potential use in pain relief therapies .

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, leading to the synthesis of more complex molecules.

Table: Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Utilizes the carbonitrile group for further functionalization. |

| Electrophilic Aromatic Substitution | Allows introduction of additional substituents on the aromatic ring. |

| Cyclization Reactions | Facilitates the formation of new cyclic compounds through intramolecular reactions. |

Research into the biological activity of this compound is crucial for understanding its potential as a therapeutic agent. Interaction studies are being conducted to assess its efficacy and safety profile.

Interaction Studies

These studies focus on how the compound interacts with various biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.

Toxicological Assessments

Evaluating the safety profile of this compound is essential for its development as a pharmaceutical agent. Preliminary assessments indicate that it may have a favorable safety margin compared to other compounds with similar structures .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., -OCH₃ in ) increase solubility in polar solvents compared to electron-withdrawing groups (e.g., -CN). The -NH₂ group in 1-(4-Aminophenyl)cyclopentanecarbonitrile enhances reactivity in nucleophilic substitution reactions .

- Ring Size and Strain :

Physical and Chemical Properties

- Boiling Points : The methoxy derivative () has a higher boiling point (145°C at 1 Torr) than the methyl analogue due to increased polarity from the -OCH₃ group.

- Lipophilicity: The target compound (logP = 3.38 ) is less polar than the amino-substituted analogue (predicted logP ~2.1 via computational models), aligning with the -NH₂ group’s hydrophilicity.

- Synthetic Utility : Cyclopentane derivatives (e.g., ) are often preferred over cyclopropane or cyclohexane systems due to balanced steric and electronic properties.

Spectroscopic and Analytical Data

- NMR: The amino-substituted analogue () shows distinct ^1H NMR signals for aromatic protons (δ 6.8–7.3 ppm) and amine groups (δ ~5 ppm).

- Chromatography: The target compound’s HPLC retention time is influenced by its methyl group, differentiating it from polar analogues like the methoxy or amino derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile typically involves the formation of the cyclopentane carbonitrile core followed by attachment or substitution of the 4-methylphenyl moiety. Key intermediates include 1-aminocyclopentane carbonitrile and its derivatives, which undergo further functionalization.

Preparation of 1-Aminocyclopentane Carbonitrile Intermediate

A crucial precursor in the synthesis is 1-aminocyclopentane carbonitrile, which can be prepared via a Strecker-type reaction involving cyclopentanone, sodium cyanide, ammonium chloride, and aqueous ammonia in methanol. The reaction proceeds as follows:

- Sodium cyanide is dissolved in water.

- Ammonium chloride and aqueous ammonia are added to create an ammonium cyanide environment.

- Cyclopentanone in methanol is introduced, and the mixture is stirred for about 1.5 hours.

- The reaction mixture is heated to approximately 60 °C for 45 minutes, then cooled.

- The product is extracted multiple times with dichloromethane, dried over sodium sulfate, filtered, and concentrated under vacuum to yield 1-aminocyclopentane carbonitrile as an oil.

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| Sodium cyanide | 1.97 g | Dissolved in 3.9 mL water | |

| Ammonium chloride | 2.33 g | In 5.9 mL water | |

| Aqueous ammonia (20%) | 3.5 mL | ||

| Cyclopentanone | 3 g | In 3.8 mL methanol | |

| Reaction time | 1.5 h stirring + 45 min heating at 60 °C | Cooling to 25 °C | 4 g (oil) |

This step yields the aminocyclopentane carbonitrile intermediate in good purity and yield.

Acylation to Form N-(1-Cyanocyclopentyl)pentanamide

The 1-aminocyclopentane carbonitrile intermediate is then acylated with valeroyl chloride in the presence of triethylamine and dichloromethane as solvent:

- The aminocyclopentane carbonitrile in dichloromethane is cooled to 10 °C.

- Triethylamine is added to the mixture.

- Valeroyl chloride is added slowly at 5–10 °C.

- The reaction is stirred at this temperature for 2 hours and then at room temperature for 1 hour.

- Water is added to quench the reaction, and the organic layer is separated.

- Evaporation of the organic solvent yields N-(1-cyanocyclopentyl)pentanamide as an oil.

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| 1-Aminocyclopentane carbonitrile | 30 g | In 180 mL dichloromethane | |

| Triethylamine | 24 mL | Added at 10 °C | |

| Valeroyl chloride | 32.8 mL | Added at 5–10 °C | |

| Reaction time | 2 h at 5–10 °C + 1 h at RT | 30 g (oil) |

This step efficiently introduces the pentanoyl group, forming the amide intermediate.

Hydrolysis to 1-(Pentanoylamino)cyclopentanecarboxylic Acid

The amide intermediate undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid:

- N-(1-cyanocyclopentyl)pentanamide is mixed with concentrated hydrochloric acid, water, and acetic acid.

- The mixture is heated at 60 °C for approximately 24 hours.

- After cooling to room temperature and standing for 1 hour, the solid product is filtered, washed with water, and dried under reduced pressure.

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| N-(1-cyanocyclopentyl)pentanamide | 30 g | ||

| Concentrated HCl | 30 mL | ||

| Water | 60 mL | Heated at 60 °C for 24 h | |

| Acetic acid | 10 mL | 24 g (solid) |

This step converts the nitrile to the corresponding carboxylic acid derivative.

While the above steps focus on the cyclopentane carbonitrile core and its derivatives, the introduction of the 4-methylphenyl group is typically achieved via nucleophilic substitution or coupling reactions involving 4-methylphenyl-containing precursors.

One common approach involves the use of 4-methylphenylacetonitrile derivatives that undergo cyclization or substitution reactions to form the target compound. For example, 2-(4-methylphenyl)acetonitrile can be cyclized with appropriate cyclopentane derivatives under controlled conditions to yield this compound.

Alternative Synthetic Routes and Notes

- Some synthetic methods utilize palladium-catalyzed coupling reactions or chemoselective hydroxylation steps to functionalize aromatic molecules bearing cyclopentane carbonitrile moieties.

- The nitrile group can be introduced or transformed via cyanide addition reactions or dehydration of amide intermediates.

- Purification and analysis of the compound often employ reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water mobile phases with phosphoric or formic acid modifiers, suitable for mass spectrometry compatibility and preparative isolation.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Strecker-type cyanation | Cyclopentanone | NaCN, NH4Cl, NH3, MeOH, 60 °C heating | 1-Aminocyclopentane carbonitrile | 4 g oil from 3 g cyclopentanone |

| 2 | Acylation | 1-Aminocyclopentane carbonitrile | Valeroyl chloride, triethylamine, DCM, 5–10 °C | N-(1-Cyanocyclopentyl)pentanamide | 30 g oil |

| 3 | Acidic hydrolysis | N-(1-Cyanocyclopentyl)pentanamide | Conc. HCl, Acetic acid, water, 60 °C, 24 h | 1-(Pentanoylamino)cyclopentanecarboxylic acid | 24 g solid |

| 4 | Aromatic substitution/coupling | Cyclopentane carbonitrile derivatives | 4-Methylphenyl precursors, coupling agents/catalysts | This compound | Variable, dependent on method |

Research Findings and Considerations

- The stepwise approach allows for good control over stereochemistry and purity.

- Reaction conditions such as temperature, solvent, and reagent equivalents critically influence yields and product quality.

- The use of dichloromethane as solvent and triethylamine as base is standard in acylation steps to minimize side reactions.

- Hydrolysis under acidic conditions requires extended heating but provides high conversion of nitrile to carboxylic acid.

- Analytical methods such as RP-HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for monitoring reaction progress and purity.

Q & A

Q. What synthetic routes are available for preparing 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, and what are their critical reaction conditions?

The compound can be synthesized via cyclization reactions using precursors like arylacetonitriles and dihaloalkanes. For example, a reported method involves reacting 2-(4-(benzyloxy)-3-nitrophenyl)acetonitrile with 1,4-dibromobutane in DMSO under basic conditions (NaH) to form the cyclopentane ring. Key parameters include reaction time (16 hours), solvent choice (DMSO for high polarity), and purification via flash chromatography to isolate the product . Alternative routes may utilize electrocyclic reactions or ring-closing strategies, though optimization of equivalents and temperature is critical to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : H and C NMR are critical for confirming the cyclopentane backbone and substituents. For instance, the absence of acetonitrile proton signals and the presence of aromatic protons (e.g., 4-methylphenyl group) confirm successful cyclization. Splitting patterns in the cyclopentane region (~1.5–2.5 ppm) help identify ring conformation .

- IR Spectroscopy : A sharp CN stretch near 2240 cm confirms the nitrile group.

- Mass Spectrometry : ESI-MS ([M+H] peaks) validates molecular weight, with observed m/z = 323.1 aligning with theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Keep away from heat sources and ignition points (P210) and store in a cool, dry environment .

- Handling : Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent skin contact. Pre-read safety labels (P103) and ensure emergency protocols (e.g., P101 for medical attention) are accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

- Solvent Optimization : Replace DMSO with less viscous solvents (e.g., DMF) to improve mixing efficiency while maintaining basicity.

- Catalyst Screening : Test phase-transfer catalysts to accelerate cyclization.

- Temperature Control : Gradual heating (60–80°C) reduces side reactions like hydrolysis of the nitrile group.

- Workup Strategies : Replace traditional water washes with brine to minimize emulsion formation during extraction .

Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying electrophilic sites on the aromatic ring. The methyl group’s +M effect directs substitution to the para position.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) if the compound is explored for inhibitor design .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Crystal Growth : Use slow evaporation of acetonitrile/ethyl acetate mixtures to obtain single crystals.

- Data Collection : Employ synchrotron radiation for high-resolution datasets (e.g., 0.035 R-factor achieved in related cyclopropane derivatives) .

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters to model ring puckering and substituent orientation accurately .

Q. What strategies mitigate competing side reactions during functionalization of the cyclopentane ring?

- Protecting Groups : Temporarily block the nitrile group with trimethylsilyl chloride to prevent nucleophilic attack during alkylation.

- Steric Control : Use bulky bases (e.g., LDA) to direct deprotonation to specific carbons on the cyclopentane ring.

- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.